molecular formula C13H16N2O B2561846 5-methyl-3-(2-phenylhydrazin-1-yl)cyclohex-2-en-1-one CAS No. 39554-99-9

5-methyl-3-(2-phenylhydrazin-1-yl)cyclohex-2-en-1-one

Cat. No.: B2561846
CAS No.: 39554-99-9
M. Wt: 216.284
InChI Key: GEVSPVACZBEYCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-3-(2-phenylhydrazin-1-yl)cyclohex-2-en-1-one is a chemical compound with the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol . This cyclohex-2-en-1-one derivative, which features a methyl group and a phenylhydrazine moiety, is a solid research chemical of interest in organic synthesis and medicinal chemistry. Researchers value it as a versatile building block for constructing more complex nitrogen-containing heterocyclic structures. Its molecular framework makes it a candidate for investigations in catalyst design and the development of novel pharmacophores. This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-methyl-3-(2-phenylhydrazinyl)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-10-7-12(9-13(16)8-10)15-14-11-5-3-2-4-6-11/h2-6,9-10,14-15H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVSPVACZBEYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC(=O)C1)NNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-(2-phenylhydrazin-1-yl)cyclohex-2-en-1-one typically involves the reaction of 5-methylcyclohex-2-en-1-one with phenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-(2-phenylhydrazin-1-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-methyl-3-(2-phenylhydrazin-1-yl)cyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-3-(2-phenylhydrazin-1-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The phenylhydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Key Structural Differences

The table below highlights structural variations among analogs, focusing on substituents at position 3 and their implications:

Compound Name Position 3 Substituent Position 5 Substituent Molecular Formula Key Features
5-Methyl-3-(2-phenylhydrazin-1-yl)cyclohex-2-en-1-one Phenylhydrazine Methyl C₁₃H₁₆N₂O Hydrazine group enables condensation reactions and metal coordination .
5,5-Dimethyl-3-(2-phenylhydrazin-1-yl)cyclohex-2-en-1-one () Phenylhydrazine 5,5-Dimethyl C₁₄H₁₈N₂O Increased steric hindrance; potential for altered solubility .
5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-one () 3-Nitropyridin-4-yl Methyl C₁₂H₁₂N₂O₃ Electron-withdrawing nitro group enhances electrophilicity .
5-Methyl-3-[4-(trifluoromethyl)anilino]cyclohex-2-en-1-one () 4-(Trifluoromethyl)anilino Methyl C₁₄H₁₄F₃NO Trifluoromethyl group improves metabolic stability and lipophilicity .
5,5-Dimethyl-3-(2-methylprop-1-enyl)cyclohex-2-en-1-one () 2-Methylprop-1-enyl 5,5-Dimethyl C₁₂H₁₈O Alkenyl substituent introduces conjugation and oxidation sensitivity .
5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one () Boronate ester Methyl C₁₃H₂₁BO₃ Enables Suzuki-Miyaura cross-coupling reactions .

Physicochemical Properties

Key differences in molecular weight, hydrogen-bonding capacity, and hydrophobicity:

Compound Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors logP (Predicted)
Target Compound 216.29 2 3 2.1
5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-one 232.24 0 4 1.8
5-Methyl-3-[4-(trifluoromethyl)anilino]cyclohex-2-en-1-one 269.26 1 5 3.5
5,5-Dimethyl-3-(2-phenylhydrazin-1-yl)cyclohex-2-en-1-one 230.31 2 3 2.6

Notes:

  • The trifluoromethyl analog () has higher hydrophobicity (logP ~3.5), favoring membrane permeability.
  • Nitro-substituted derivatives () lack H-bond donors, reducing solubility in polar solvents.

Biological Activity

5-Methyl-3-(2-phenylhydrazin-1-yl)cyclohex-2-en-1-one, also known by its IUPAC name, is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies that highlight its impact on various biological systems.

  • Molecular Formula : C13H16N2O
  • Molecular Weight : 216.28 g/mol
  • CAS Number : 39554-99-9

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its potential as an anticancer agent. The compound exhibits multiple pharmacological effects, including:

  • Antiproliferative activity against cancer cell lines.
  • Antioxidant properties.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit the proliferation of cancer cells. For instance, in vitro tests demonstrated significant cytotoxic effects on several human cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF7 (breast cancer)

The following table summarizes the IC50 values obtained from various studies:

Cell LineIC50 (µM)Reference
HeLa15.2
MCF712.4
A54910.8

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Cell Cycle Progression : The compound has been shown to induce cell cycle arrest in the G0/G1 phase, preventing cancer cells from proliferating.
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, triggering programmed cell death in cancer cells.

Study 1: Antiproliferative Effects on Cancer Cells

A study conducted on the effects of this compound on HeLa cells revealed that the compound significantly reduced cell viability in a dose-dependent manner. The morphological changes observed included cell shrinkage and membrane blebbing, indicative of apoptosis.

Study 2: Comparative Analysis with Other Compounds

In a comparative study involving various hydrazone derivatives, this compound was found to be more effective than several other tested compounds in inhibiting the growth of MCF7 cells. The selectivity index (SI) was calculated to assess the compound's safety profile relative to normal cells.

Q & A

Q. What are the optimal synthetic routes for preparing 5-methyl-3-(2-phenylhydrazin-1-yl)cyclohex-2-en-1-one, and how can reaction conditions be optimized?

The compound can be synthesized via a Michael addition of phenylhydrazine to a substituted cyclohexenone precursor. Key steps include:

  • Precursor preparation : Start with 5-methylcyclohex-2-en-1-one (), which undergoes nucleophilic attack at the α,β-unsaturated carbonyl position.
  • Hydrazine coupling : React with 2-phenylhydrazine under acidic or neutral conditions. Use polar aprotic solvents (e.g., DMF or THF) and monitor reaction progress via TLC or HPLC.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
    Methodological optimization should focus on temperature control (60–80°C) and stoichiometric ratios (1:1.2 enone:hydrazine) to minimize side reactions like over-alkylation .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Spectroscopy :
    • IR : Confirm the presence of C=O (1680–1720 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches.
    • NMR : ¹H NMR should show a deshielded enone proton (δ 6.5–7.0 ppm) and phenylhydrazine aromatic protons (δ 7.2–7.8 ppm). ¹³C NMR will highlight the carbonyl carbon (δ 190–210 ppm) .
  • X-ray crystallography : Grow single crystals via slow evaporation from ethanol. Use SHELXL () for refinement. Compare bond lengths/angles to similar cyclohexenone derivatives (e.g., C=O bond ~1.22 Å, C–N ~1.35 Å) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected coupling constants or resonance splitting) be resolved during structural analysis?

  • Scenario : Discrepancies in ¹H NMR splitting patterns may arise from dynamic effects (e.g., hindered rotation around the N–N bond).
  • Methodology :
    • Perform variable-temperature NMR to observe coalescence of split peaks.
    • Use 2D NMR (COSY, NOESY) to confirm spatial proximity of protons.
    • Compare experimental data with computational models (DFT calculations for optimized geometry) .

Q. What strategies are recommended for refining the crystal structure of this compound when twinning or disorder is observed?

  • Twinning : Use the HKLF 5 format in SHELXL () to handle twinned data. Apply the BASF parameter to scale twin domains.
  • Disorder : Model alternate conformations with PART instructions. Restrain anisotropic displacement parameters (ADPs) for overlapping atoms. Validate with R1 < 5% and wR2 < 12% .

Q. How does the phenylhydrazine moiety influence the compound’s reactivity in subsequent transformations (e.g., cyclization or oxidation)?

  • Cyclization : The hydrazine group can act as a nucleophile or participate in [3+2] cycloadditions. For example, under acidic conditions, it may form pyrazole derivatives.
  • Oxidation : Treat with MnO₂ or DDQ to oxidize the hydrazine to a diazo intermediate, enabling coupling reactions. Monitor via UV-Vis for λmax shifts (e.g., 300–400 nm for diazo species) .

Q. What experimental approaches are suitable for investigating the compound’s potential biological activity (e.g., enzyme inhibition)?

  • In vitro assays : Screen against kinase or protease targets using fluorescence polarization or FRET-based assays.
  • Docking studies : Perform molecular docking (AutoDock Vina) to predict binding affinity to active sites (e.g., cyclooxygenase-2). Validate with IC50 measurements .

Methodological Notes

  • Data interpretation : Cross-reference spectral data with analogous hydrazine derivatives () to resolve ambiguities.
  • Crystallography : Prioritize high-resolution data (d-spacing < 0.8 Å) for accurate refinement ().
  • Synthetic reproducibility : Document solvent purity and drying methods to ensure reaction consistency ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.